molecular formula C9H14ClN5O B2878705 5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride CAS No. 2305252-15-5

5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride

Numéro de catalogue: B2878705
Numéro CAS: 2305252-15-5
Poids moléculaire: 243.7
Clé InChI: VPOPBOPCENOPLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure:
The compound features a 1,2-oxazole core substituted with an azidomethyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₄ClN₅O, with a molecular weight of 251.70 g/mol .

Synthesis: The synthesis involves regioselective cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride, a method optimized for generating 5-cycloaminyl-1,2-oxazole derivatives in moderate yields .

Applications: Primarily used as a heterocyclic amino acid-like building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors .

Propriétés

IUPAC Name

5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOPBOPCENOPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Variations

The following table highlights key differences in substituents, heterocyclic cores, and molecular properties:

Compound Name Heterocyclic Core Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole; HCl 1,2-Oxazole Azidomethyl (5), Piperidin-4-yl (3) C₉H₁₄ClN₅O 251.70 Building block for CNS-targeting ligands
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole; HCl 1,2,4-Oxadiazole Methyl (5), Piperidin-4-yl (3) C₈H₁₄ClN₃O 203.67 Enhanced metabolic stability vs. 1,2-oxazoles
5-(Methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole; HCl 1,2,4-Oxadiazole Methoxymethyl (5), Piperidin-4-yl (3) C₉H₁₆ClN₃O₂ 233.70 Improved solubility due to polar methoxy group
3-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole; 2HCl Pyrazole Azetidin-3-yloxy (3), Methyl (1) C₉H₁₄Cl₂N₄O 277.15 Dual heterocyclic system for kinase inhibition

Key Structural and Functional Differences

Heterocyclic Core :

  • 1,2-Oxazole (target compound) offers electron-rich aromaticity, favoring π-π stacking interactions in receptor binding .
  • 1,2,4-Oxadiazole (e.g., compounds in ) provides higher metabolic stability due to reduced susceptibility to hydrolysis compared to 1,2-oxazoles .

Methoxymethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Piperidine vs. Azetidine: Piperidin-4-yl (6-membered ring) contributes to conformational flexibility and improved blood-brain barrier penetration .

Méthodes De Préparation

Robinson-Gabriel Cyclization for Oxazole Scaffolds

The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles, involving cyclodehydration of α-acylamino ketones under acidic conditions. For 3-piperidin-4-yl substitution, strategic precursor design is critical:

  • Precursor Synthesis : Reacting piperidin-4-yl acetic acid with bromoacetyl bromide yields α-bromoacetyl-piperidin-4-yl acetamide, which undergoes cyclization with polyphosphoric acid (PPA) at 130°C.
  • Limitations : Traditional mineral acids (H₂SO₄, POCl₃) yield <30% for bulky substituents, but PPA enhances yields to 50–60% by mitigating steric hindrance.

Van Leusen Oxazole Synthesis with TosMIC

Tosylmethyl isocyanide (TosMIC) enables 4,5-disubstituted oxazoles via [3+2] cycloaddition:

  • Piperidine Integration : Condensation of 4-(piperidin-4-yl)benzaldehyde with TosMIC in isopropyl alcohol/K₃PO₄ under microwave irradiation (350 W, 65°C, 8 min) generates 4-piperidin-4-yl-5-hydroxymethyl oxazole.
  • Throughput : Microwave-assisted methods reduce reaction times from hours to minutes while improving regioselectivity.

Azidomethyl Functionalization Pathways

Bromomethyl Intermediate Synthesis

Halogenation at C5 precedes azide substitution:

  • Bromination : Treating 5-hydroxymethyl-3-piperidin-4-yl oxazole with PBr₃ in dry THF (0°C → reflux, 4 h) achieves 85% conversion to 5-bromomethyl derivative.
  • Alternative Routes : Continuous-flow systems using bromoacetyl bromide and azirine intermediates (from vinyl azides) enable scalable bromomethyl production.

Nucleophilic Azide Displacement

Replacing bromide with azide requires stringent conditions:

  • Reagent System : NaN₃ (3 eq) in DMF/H₂O (9:1) at 60°C for 12 h achieves >90% substitution.
  • Safety Considerations : Azide formation necessitates controlled temperatures (<65°C) and inert atmospheres to prevent explosive side reactions.

Piperidin-4-yl Group Introduction

Direct Cyclization with Piperidine Moieties

Pre-installing piperidine during oxazole formation avoids post-functionalization challenges:

  • Schiff Base Approach : Condensing 4-piperidinone with glycine derivatives forms α-acylamino ketones for Robinson-Gabriel cyclization.
  • Yield Optimization : Adding 10 mol% ZnCl₂ as a Lewis acid increases cyclization efficiency to 72% for sterically hindered piperidines.

Post-Cyclization Functionalization

For oxazoles with latent reactivity at C3:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromo oxazoles with piperidin-4-yl zinc reagents (Pd(OAc)₂/Xantphos, 100°C, 24 h) installs the piperidine group.
  • Microwave Acceleration : 15 min irradiations at 150°C reduce typical reaction times by 80% while maintaining 68% yields.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

Free base conversion to hydrochloride ensures pharmaceutical stability:

  • Procedure : Dissolve 5-(azidomethyl)-3-piperidin-4-yl oxazole in anhydrous Et₂O, bubble HCl(g) until pH 2–3, and isolate crystals via cold filtration.
  • Purity Control : Recrystallization from ethanol/EtOAc (1:5) achieves >99% purity by HPLC.

Counterion Effects on Crystallinity

Hydrochloride salts exhibit superior crystallinity vs. other anions (tosylate, mesylate), critical for X-ray characterization and formulation stability.

Analytical Characterization Benchmarks

Parameter Method Target Specification
Identity (NMR) ¹H/¹³C NMR (DMSO-d₆) δ 4.35 (s, 2H, CH₂N₃), δ 3.15 (m, 1H, piperidine)
Purity (HPLC) C18, MeCN/H2O + 0.1% TFA >98% AUC at 254 nm
Azide Content IR (KBr) 2100 cm⁻¹ (sharp νₐzide)
Cl⁻ Verification Ion chromatography 17.2–17.8% (theory 17.5%)

Scale-Up Challenges and Solutions

Continuous-Flow Azide Synthesis

Adapting batch processes to flow chemistry minimizes hazards:

  • Reactor Design : Two-step flow system with:
    • PFA tubing (150°C) for bromomethyl oxazole synthesis
    • PTFE mixer for NaN₃ quench (residence time 9 min total)
  • Output : 12 g/h productivity with <2% azide dimer byproducts.

Stabilizing Azide Intermediates

  • Additives : 0.1 M CuI suppresses undesired Staudinger reactions during storage.
  • Temperature Control : Maintain intermediates at -20°C in amber vials to prevent photodegradation.

Comparative Method Efficiency

Method Steps Overall Yield Key Advantage
Robinson-Gabriel + SN2 4 41% High regioselectivity
Van Leusen + Flow 3 58% Rapid, scalable
Buchwald + Azidation 5 33% Flexible substitution

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.